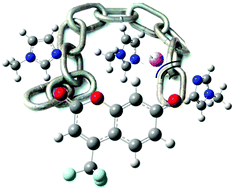Intermolecular proton shuttling in excited state proton transfer reactions: insights from theory†
Physical Chemistry Chemical Physics Pub Date: 2014-03-18 DOI: 10.1039/C4CP00068D
Abstract
The mechanism of base to base intermolecular proton shuttling occurring in the excited state proton transfer reaction between 7-hydroxy-4-(trifluoromethyl)coumarin (CouOH) and concentrated 1-methylimidazole base (1-MeId) in toluene solution is disclosed here by means of a computational approach based on Density Functional Theory (DFT) and Time Dependent DFT (TD-DFT). These methods allow us to characterize both the ground and excited state potential energy surfaces along the proton shuttling coordinate, and to assess the nature of the emitting species in the presence of an excess of 1-MeId. As a result, the tautomerism of CouOH is found to be photo-activated and, from a mechanistic point of view, the calculations clearly show that the overall driving force of the entire shuttling is the coumarin photoacidity, which is responsible for both the first proton transfer event and the strengthening of the following chain mechanism of base to base proton hopping.


Recommended Literature
- [1] Microwave absorption performance of methylimidazolium ionic liquids: towards novel ultra-wideband metamaterial absorbers
- [2] Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation†
- [3] Ternary non-fullerene polymer solar cells with 13.51% efficiency and a record-high fill factor of 78.13%†
- [4] Cationization of Eucalyptus wood waste pulps with diverse lignin contents for potential application in colored wastewater treatment
- [5] Photochromic dinuclear iridium(iii) complexes having phenoxyl-imidazolyl radical complex derivatives†
- [6] CO2 utilization in built environment via the PCO2 swing carbonation of alkaline solid wastes with different mineralogy
- [7] Controllable drug release and effective intracellular accumulation highlighted by anisotropic biodegradable PLGE nanoparticles†
- [8] The iridium-catalyzed decarbonylation of aldehydes under mild conditions†
- [9] Interaction of P-glycoprotein with anti-tumor drugs: the site, gate and pathway
- [10] Novel transformation of α,β-unsaturated aldehydes and ketones into γ-amino alcohols or 1,3-oxazines via a 4 or 5 step, one-pot sequence†










